4-Methyl-2H-benzo[g]chromen-8-ol
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Overview
Description
4-Methyl-2H-benzo[g]chromen-8-ol is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is structurally characterized by a benzopyran ring system with a methyl group at the 4-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-benzo[g]chromen-8-ol typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylresorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Pechmann condensation remains a viable route for large-scale synthesis, potentially utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2H-benzo[g]chromen-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Produces quinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted benzopyrans.
Scientific Research Applications
4-Methyl-2H-benzo[g]chromen-8-ol has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its environment-sensitive fluorescence properties.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as sensors and polymeric thermometers.
Mechanism of Action
The mechanism of action of 4-Methyl-2H-benzo[g]chromen-8-ol involves its interaction with various molecular targets. Its fluorescence properties are influenced by hydrogen-bonding interactions with protic solvents, which affect the internal conversion rates and fluorescence intensity . In biological systems, it may exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one: Similar in structure but with a methoxy group at the 8-position.
Rubrofusarin: Another chromene derivative with hydroxyl and methoxy groups.
Uniqueness
4-Methyl-2H-benzo[g]chromen-8-ol is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its ability to form hydrogen-bonded complexes with protic solvents makes it particularly useful in fluorescence-based applications .
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methyl-2H-benzo[g]chromen-8-ol |
InChI |
InChI=1S/C14H12O2/c1-9-4-5-16-14-8-11-6-12(15)3-2-10(11)7-13(9)14/h2-4,6-8,15H,5H2,1H3 |
InChI Key |
YYQTYAKTBSMNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=C1C=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
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